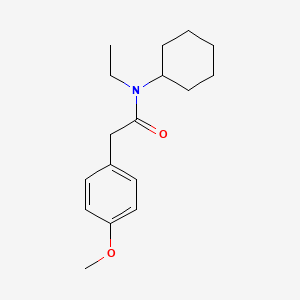

![molecular formula C14H8N2O3S B5642328 7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide](/img/structure/B5642328.png)

7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .

Synthesis Analysis

A new series of quinazolinone derivatives were synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields of 55–99% . Their structures were elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis .Molecular Structure Analysis

The molecular formula of “7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide” is C14H8N2O3S . The average mass is 284.290 Da and the monoisotopic mass is 284.025574 Da .Chemical Reactions Analysis

Quinazolinone derivatives have been synthesized through a three-step method . The study of the biological activity of all the novel compounds has been reported .Aplicaciones Científicas De Investigación

- Researchers have synthesized novel quinazolinone derivatives, including 7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide, and evaluated their biological activity .

Antimicrobial Activity

Synthetic Chemistry and Green Protocols

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to show inhibitory activities on α-glucosidase . They also act as novel tyrosinase inhibitors . These enzymes play crucial roles in carbohydrate digestion and melanin synthesis, respectively.

Mode of Action

Quinazolinone derivatives have been reported to inhibit α-glucosidase in a non-competitive manner , suggesting that they may bind to an allosteric site on the enzyme, altering its conformation and reducing its activity.

Result of Action

Quinazolinone derivatives have shown potential activity against both gram (+ve) and gram (−ve) microorganisms , suggesting that they may have antimicrobial properties.

Direcciones Futuras

Quinazolinone and its derivatives have shown a broad spectrum of pharmacological activities, making them a privileged scaffold in medicinal chemistry . With further modifications, these compounds can be considered as potent antiproliferative agents . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, there is an escalating need for the development of novel antibiotics to treat resistant bacteria strains .

Propiedades

IUPAC Name |

5,5-dioxo-[1,2]benzothiazolo[3,2-b]quinazolin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3S/c17-14-9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)20(18,19)16(13)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUTWHYCJTWJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642255.png)

![2-(3,5-difluorobenzyl)-N,N-dimethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5642263.png)

![(1S*,5R*)-3-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642267.png)

![(1S*,5R*)-6-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642278.png)

![4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5642285.png)

![8-(2-ethylisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642287.png)

![5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5642322.png)

![1-{2-[(3S*,5R*)-3-(hydroxymethyl)-5-(4-morpholinylmethyl)-1-piperidinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B5642339.png)

![3-[(dimethylamino)methyl]-8-ethyl-2-methyl-4-quinolinol](/img/structure/B5642341.png)

![(4-{1-[(1-isopropyl-4-piperidinyl)carbonyl]-2-pyrrolidinyl}benzyl)dimethylamine](/img/structure/B5642347.png)